N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide involves a multi-step process. Initially, phenyl acetic acid is converted into an ester, followed by the formation of hydrazide, and finally cyclization in the presence of carbon disulfide (CS2) to yield 5-benzyl-1,3,4-oxadiazole-2-thiol. Subsequently, N-substituted-2-bromoacetamides are prepared by reacting substituted amines with bromoacetyl bromide in a basic medium. The final step involves stirring 5-benzyl-1,3,4-oxadiazole-2-thiol with N-substituted-2-bromoacetamides in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) to obtain the target compounds .
Molecular Structure Analysis
The structure of the synthesized compounds is confirmed using spectral techniques. Although the specific details of the molecular structure of "N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide" are not provided in the abstracts, the general approach to confirming the structure of similar compounds involves using techniques such as NMR spectroscopy, mass spectrometry, and possibly IR spectroscopy .
Chemical Reactions Analysis
The thermal reaction of O-(N-acetylbenzimidoyl)benzamidoxime to form 3,5-disubstituted 1,2,4-oxadiazoles is comparable to the formation of similar compounds from O-acetylarylamidoximes and O-aroylacetamidoximes. The mechanism is thought to involve a polar cyclisation step followed by a rate-determining proton transfer. This reaction is indicative of the type of chemical reactions that oxadiazole derivatives may undergo, which includes cyclisation and proton transfer steps .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide are not detailed in the abstracts provided. However, the compounds were screened for biological activity and were found to be relatively more active against acetylcholinesterase (AChE), suggesting that these compounds may have potential as inhibitors for enzymes like AChE, butyrylcholinesterase (BChE), and lipoxygenase (LOX) . The thermal reaction properties of related oxadiazole derivatives are also highlighted, which may provide insights into their stability and reactivity under different conditions .
Scientific Research Applications
Synthesis and Characterization
The synthesis of derivatives related to the specified compound involves multistep reactions, including the formation of 1,3,4-oxadiazole rings, a core structural feature. For instance, Siddiqui et al. (2013) detailed the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide, showcasing a methodological approach to creating compounds with potential bioactivity through sequential reactions starting from phenyl acetic acid to the target oxadiazole derivatives (Siddiqui et al., 2013).
Biological Screening
These synthesized compounds undergo biological screening to evaluate their potential as bioactive molecules. The focus has been on their enzymatic inhibition capabilities, particularly against enzymes like acetylcholinesterase (AChE), which is a target for Alzheimer's disease treatments. For example, compounds synthesized by Siddiqui et al. were found to exhibit relative activity against AChE, suggesting potential for therapeutic applications (Siddiqui et al., 2013).
Antimicrobial and Antitumor Activities
Additionally, the derivatives of the original compound have been explored for their antimicrobial and antitumor activities. Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which were screened for antimicrobial activity. The compounds displayed activity against selected microbial species, indicating their potential as antimicrobial agents (Gul et al., 2017).
Future Directions
properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-11-3-4-12(2)14(7-11)9-17(23)20-19-22-21-18(26-19)13-5-6-15-16(8-13)25-10-24-15/h3-8H,9-10H2,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUZGTXAIMASJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide |
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